二硅化钨
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描述
Tungsten silicide is a compound composed of tungsten and silicon, typically represented by the chemical formula WSi(_2). It is a refractory ceramic material known for its high melting point, low electrical resistivity, and excellent thermal stability. These properties make tungsten silicide an attractive material for various high-temperature and high-stress applications, particularly in the field of microelectronics.
科学研究应用
Tungsten silicide has a wide range of applications in scientific research and industry:
Microelectronics: Used as a contact material in integrated circuits due to its low resistivity and high thermal stability.
Protective Coatings: Applied as a protective coating on tungsten-based alloys to enhance oxidation resistance.
Aerospace Industry: Utilized in high-temperature applications due to its excellent thermal stability and resistance to oxidation.
Cutting Tools: Incorporated into cutting tools to improve their durability and performance under extreme conditions.
作用机制
- Its primary role is to enhance conductivity and improve signal speed when used as a shunt over polysilicon lines .
- The compound forms a conductive layer that facilitates electron flow, enhancing electrical performance .
Target of Action
Mode of Action
Result of Action
Action Environment
准备方法
Synthetic Routes and Reaction Conditions: Tungsten silicide can be synthesized through several methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of tungsten hexafluoride (WF(_6)) with silane (SiH(_4)) or silicon at high temperatures.
Solid-State Reaction: This involves the direct reaction of tungsten and silicon powders at high temperatures, typically above 1250°C.
Ion-Beam Mixing: A tungsten film is deposited on a silicon substrate, followed by ion implantation and rapid thermal annealing to form a smooth tungsten silicide layer.
Industrial Production Methods: In industrial settings, tungsten silicide is often produced using the CVD method due to its ability to create uniform thin films essential for microelectronic applications. The process involves the reduction of tungsten hexafluoride with hydrogen or silane, followed by deposition on a silicon wafer .
Types of Reactions:
Oxidation: Tungsten silicide can undergo oxidation at high temperatures, forming a protective layer of silicon dioxide (SiO(_2)) and tungsten trioxide (WO(_3)).
Common Reagents and Conditions:
Oxidation: Typically occurs at temperatures above 450°C in the presence of oxygen or air.
Reduction: Hydrogen gas is commonly used as a reducing agent at temperatures above 700°C.
Major Products:
Oxidation: Silicon dioxide (SiO(_2)) and tungsten trioxide (WO(_3)).
Reduction: Tungsten (W) and silicon (Si).
相似化合物的比较
Molybdenum Silicide (MoSi(_2)): Similar to tungsten silicide, molybdenum silicide is used in high-temperature applications due to its excellent thermal stability and oxidation resistance.
Titanium Silicide (TiSi(_2)): Known for its low resistivity and high thermal stability, titanium silicide is commonly used in microelectronics as a contact material.
Cobalt Silicide (CoSi(_2)): Used in complementary metal-oxide-semiconductor (CMOS) technology to reduce the resistance of gate and source/drain regions.
Uniqueness of Tungsten Silicide: Tungsten silicide stands out due to its higher melting point and superior oxidation resistance compared to other silicides. Its ability to form stable, low-resistivity contacts makes it particularly valuable in the microelectronics industry .
属性
CAS 编号 |
12039-88-2 |
---|---|
分子式 |
Si2W |
分子量 |
240.01 g/mol |
InChI |
InChI=1S/2Si.W |
InChI 键 |
WQJQOUPTWCFRMM-UHFFFAOYSA-N |
SMILES |
[Si].[Si].[W] |
规范 SMILES |
[Si]#[W]#[Si] |
Key on ui other cas no. |
12039-88-2 |
产品来源 |
United States |
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